molecular formula C10H4I2O4 B13698359 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic Acid

6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13698359
M. Wt: 441.94 g/mol
InChI Key: CMBVBZQPXISBGS-UHFFFAOYSA-N
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Description

6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin family It is characterized by the presence of two iodine atoms at positions 6 and 8 on the chromene ring, a ketone group at position 2, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid typically involves the iodination of 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective iodination at positions 6 and 8 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .

Biological Activity

6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid is a halogenated derivative of chromene, a class of compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6I2O4, with a molecular weight of 404.96 g/mol. The structure features two iodine atoms at positions 6 and 8 on the chromene ring, a carboxylic acid group at position 3, and a ketone group at position 2.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In particular, research indicates that it induces apoptosis in thyroid cancer-derived cells (TPC-1). The compound was found to increase reactive oxygen species (ROS) levels significantly, leading to cell cycle arrest and apoptosis.

Cell Line IC50 (µM) Apoptosis Induction Cell Cycle Phase Arrest
TPC-120YesG2/M phase increase
Nthy-ori-3-1 (control)Not significantNoNo effect

The mechanism through which this compound exerts its biological effects involves interaction with key cellular pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, characterized by increased levels of cleaved caspases and PARP.
  • Reactive Oxygen Species (ROS) Generation : Elevated ROS levels were observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
  • Cell Cycle Regulation : Flow cytometry analyses revealed that treatment with the compound led to an accumulation of cells in the G2/M phase while decreasing the S phase population.

Study on Thyroid Cancer Cells

In a recent study assessing the antiproliferative activity of halogenated coumarins, this compound was tested against TPC-1 thyroid cancer cells. The results indicated:

  • A significant reduction in viable cell counts after 24 hours of treatment.
  • An increase in the percentage of apoptotic cells from 10% in untreated controls to 34% in treated groups.

These findings underscore the compound's potential as a therapeutic agent in thyroid cancer management.

Properties

Molecular Formula

C10H4I2O4

Molecular Weight

441.94 g/mol

IUPAC Name

6,8-diiodo-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4I2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)

InChI Key

CMBVBZQPXISBGS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1I)I)C(=O)O

Origin of Product

United States

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